molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8

5-Chloro-7-methoxythieno[3,2-B]pyridine

Cat. No.: B2923551
CAS No.: 90690-91-8
M. Wt: 199.65
InChI Key: FPKSLXUICLEJKO-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxythieno[3,2-B]pyridine is a heterocyclic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol . This compound is characterized by a thieno[3,2-B]pyridine core structure, which is substituted with a chlorine atom at the 5-position and a methoxy group at the 7-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxythieno[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thieno[3,2-B]pyridine derivatives, which are chlorinated and methoxylated through a series of chemical reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxythieno[3,2-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .

Scientific Research Applications

5-Chloro-7-methoxythieno[3,2-B]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxythieno[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methoxythieno[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-7-methoxythieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSLXUICLEJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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